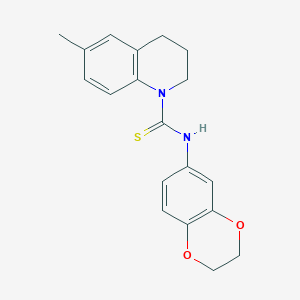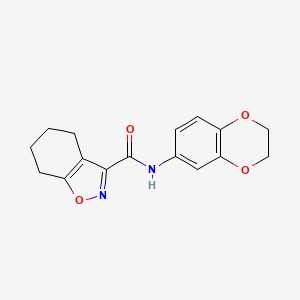![molecular formula C19H16ClN3O3S B4553697 2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4553697.png)
2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-phenylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-phenylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H16ClN3O3S and its molecular weight is 401.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.0600902 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have synthesized and characterized compounds related to 2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-phenylhydrazinecarbothioamide, demonstrating the utility of these compounds in developing new chemical entities. For instance, in a study on copper(II) and nickel(II) complexes with bis(thiosemicarbazone) ligands, compounds similar to the one were synthesized and their electrochemistry behavior was analyzed (Hosseini-Yazdi et al., 2015). Another study focused on the synthesis of new furo[3,4-d]-1,3-thiazoles, showcasing the versatility of these compounds in chemical synthesis (Aly et al., 2012).
Anticancer Potential
Several studies have investigated the anticancer properties of compounds similar to this compound. For example, the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents were explored, indicating the potential of these compounds in cancer treatment (Gomha et al., 2017).
Antimicrobial Activity
Compounds related to this compound have also shown promise in antimicrobial applications. A study on the synthesis and antimicrobial evaluation of some 1,2,4‐triazole, 1,3,4‐oxa(thia)diazole, and 1,2,4‐triazolo[3,4‐b]‐1,3,4‐thiadiazine derivatives highlights their potential as effective agents against various microbial strains (Dawood et al., 2005).
Miscellaneous Applications
Research has also delved into a variety of other applications, such as the development of new scaffolds for pharmaceutical compounds and novel synthesis methods. An example includes the study on the synthesis of thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities, showcasing the broad utility of these compounds in medicinal chemistry (Hafez et al., 2016).
Propriétés
IUPAC Name |
1-[[5-[(2-chlorophenoxy)methyl]furan-2-carbonyl]amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-15-8-4-5-9-16(15)25-12-14-10-11-17(26-14)18(24)22-23-19(27)21-13-6-2-1-3-7-13/h1-11H,12H2,(H,22,24)(H2,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSDGZUKMQTKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine-2,6-dione](/img/structure/B4553617.png)
![6-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID](/img/structure/B4553631.png)
![1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-ETHYL-1-BUTANONE](/img/structure/B4553637.png)
![N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4553641.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B4553653.png)

![METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE](/img/structure/B4553662.png)
![methyl 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4553670.png)
![3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4553672.png)

![2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4553690.png)


![3-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID](/img/structure/B4553705.png)
